molecular formula C16H15NO4 B1665505 阿尼罗拉克 CAS No. 66635-85-6

阿尼罗拉克

货号 B1665505
CAS 编号: 66635-85-6
分子量: 285.29 g/mol
InChI 键: HEOZYYOUKGGSBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anirolac is a compound with the molecular formula C16H15NO4 . It is also known by other names such as 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid . The compound has a molecular weight of 285.29 g/mol .


Molecular Structure Analysis

The InChI string of Anirolac is InChI=1S/C16H15NO4/c1-21-11-4-2-10 (3-5-11)15 (18)14-7-6-13-12 (16 (19)20)8-9-17 (13)14/h2-7,12H,8-9H2,1H3, (H,19,20) . This represents the molecular structure of the compound. The Canonical SMILES is COC1=CC=C (C=C1)C (=O)C2=CC=C3N2CCC3C (=O)O .


Physical And Chemical Properties Analysis

Anirolac has a molecular weight of 285.29 g/mol . It has a computed XLogP3-AA value of 1.9, which gives an indication of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has four rotatable bonds . The exact mass and monoisotopic mass of Anirolac are both 285.10010796 g/mol .

Relevant Papers

A study titled “Anirolac vs. naproxen for postpartum uterine pain” was found during the search . The study evaluated the relative efficacy, safety, and time course of analgesia of Anirolac and found that for postpartum uterine pain, analgesia with Anirolac, 50 or 100 mg, is equivalent to that with naproxen, 550 mg .

科学研究应用

I apologize, but it seems that there is limited information available on the specific scientific research applications of Anirolac in separate fields. The search results indicate that Anirolac is a cyclooxygenase inhibitor with analgesic and anti-inflammatory actions, and it has been compared to naproxen for postpartum uterine pain and to morphine for pain relief . However, detailed information on six to eight unique applications in different scientific fields is not readily available in the search results.

作用机制

Target of Action

Anirolac primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Anirolac acts as a COX inhibitor , blocking the action of both COX-1 and COX-2 enzymes . By inhibiting these enzymes, Anirolac prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . It also inhibits platelet aggregation in vitro .

Biochemical Pathways

The primary biochemical pathway affected by Anirolac is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Anirolac disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation and pain.

Pharmacokinetics

Anirolac is rapidly and completely absorbed after oral intake . It has a plasma elimination half-life of about 2 hours in humans with normal renal function . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of Anirolac, determining how quickly and effectively it can exert its therapeutic effects.

Result of Action

The molecular and cellular effects of Anirolac’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, Anirolac decreases the inflammatory response at the cellular level . This leads to a decrease in pain perception, making Anirolac effective for pain management .

属性

IUPAC Name

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867239
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anirolac

CAS RN

66635-85-6
Record name Anirolac [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anirolac
Reactant of Route 2
Anirolac
Reactant of Route 3
Anirolac
Reactant of Route 4
Anirolac
Reactant of Route 5
Anirolac
Reactant of Route 6
Reactant of Route 6
Anirolac

Q & A

Q1: What is Anirolac's mechanism of action for pain relief?

A: While the provided abstracts don't delve into Anirolac's specific molecular targets, they highlight its classification as an NSAID with analgesic properties. [] NSAIDs typically work by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin production. Prostaglandins are inflammatory mediators that contribute to pain and inflammation.

Q2: Were there any unexpected findings during the chemical synthesis of Anirolac?

A: Yes. One study investigating the reaction of a diazoketone derived from Anirolac with rhodium(II) acetate, expecting an intramolecular cyclization product, yielded an unexpected result. [] Instead of the cyclization, the reaction produced 2,3-dihydropyrrolizin-1-one, identified as an elimination product. The structure of this unexpected product was confirmed using X-ray crystallography. [] This highlights the importance of confirming reaction outcomes in synthetic chemistry, as even well-established procedures can yield surprising results.

Q3: Has Anirolac demonstrated efficacy in managing pain in clinical settings?

A: The available research suggests that Anirolac demonstrates potential as an analgesic. One study directly compared Anirolac to morphine and a placebo for postoperative pain management. [] Another study investigated the efficacy of Anirolac compared to naproxen in treating postpartum uterine pain. [] A separate study highlighted Anirolac's comparable analgesic effect to naproxen for postpartum uterine pain. [] These findings indicate that Anirolac may offer an alternative to established analgesics for specific pain conditions.

Q4: Does Anirolac interact with other drugs?

A: Interestingly, research suggests that Anirolac might influence the action of certain antibiotics. A study found that several NSAIDs, including Anirolac, could enhance the GABA-antagonistic effects of quinolone antibacterial agents. [] This potentiation was observed in vitro using rat brain membranes and involved the binding of a radiolabeled GABA antagonist. While the exact mechanism remains unclear, the study proposes the existence of a potential binding site for NSAIDs on the GABAA receptor complex, influencing the binding affinity of quinolones.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。